molecular formula C25H26NO3- B12541930 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate CAS No. 143144-68-7

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate

Cat. No.: B12541930
CAS No.: 143144-68-7
M. Wt: 388.5 g/mol
InChI Key: MZGGLQOFXYDXRL-UHFFFAOYSA-M
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Description

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a tert-butyl group, and a prop-2-en-1-yl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, ethanol, and other polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydrocarbon derivatives.

Scientific Research Applications

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

143144-68-7

Molecular Formula

C25H26NO3-

Molecular Weight

388.5 g/mol

IUPAC Name

[3-(benzylamino)-2-tert-butyl-4-prop-2-enylnaphthalen-1-yl] carbonate

InChI

InChI=1S/C25H27NO3/c1-5-11-19-18-14-9-10-15-20(18)23(29-24(27)28)21(25(2,3)4)22(19)26-16-17-12-7-6-8-13-17/h5-10,12-15,26H,1,11,16H2,2-4H3,(H,27,28)/p-1

InChI Key

MZGGLQOFXYDXRL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2C(=C1NCC3=CC=CC=C3)CC=C)OC(=O)[O-]

Origin of Product

United States

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